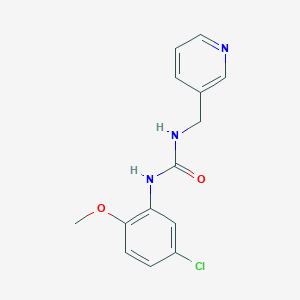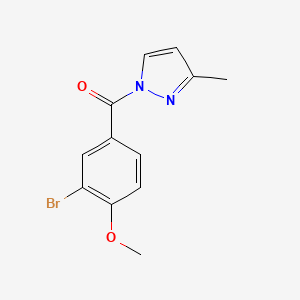
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AFA is a member of the acrylamide family, which is a group of organic compounds that have a wide range of applications, including in the production of plastics, adhesives, and water treatment chemicals. In
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated as a potential chemotherapy agent.
Another area of research is in the field of materials science, where N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is being used as a building block for the synthesis of new materials with unique properties. For example, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been used to synthesize fluorescent polymers that can be used as sensors for detecting environmental pollutants.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and survival. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDAC activity, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit the activity of HDACs, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new materials using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide as a building block. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has unique properties that make it suitable for use in a range of applications, such as in the production of sensors and electronic devices.
In conclusion, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in various applications.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction between 4-acetylphenylamine and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propiedades
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-12(20)14-5-9-16(10-6-14)19-17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFUWHBUFSZOG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)




![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)